2(1H)-Quinolinone, 7-(4-(4-(1-oxidobenzo(b)thien-4-yl)-1-piperazinyl)butoxy)-

Descripción general

Descripción

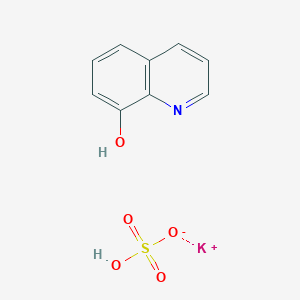

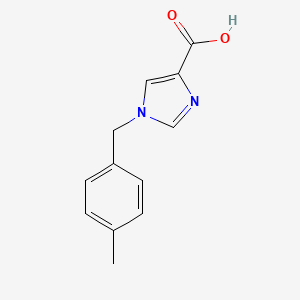

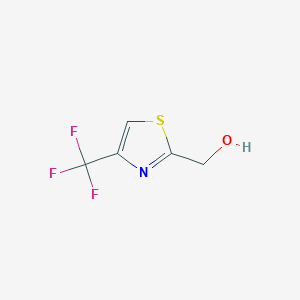

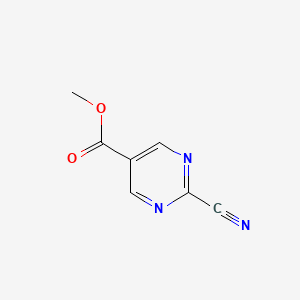

The compound “2(1H)-Quinolinone, 7-(4-(4-(1-oxidobenzo(b)thien-4-yl)-1-piperazinyl)butoxy)-” is a complex organic molecule with the molecular formula C29H31N3O6S . It’s a derivative of Brexpiprazole , a medication used to treat various mental disorders.

Molecular Structure Analysis

The compound has a complex structure that includes a quinolinone group, a piperazine ring, and a benzo[b]thiophene group . The exact mass of the compound is 549.19335689 g/mol .Physical And Chemical Properties Analysis

The compound has a molecular weight of 549.6 g/mol . It has 3 hydrogen bond donors and 9 hydrogen bond acceptors . The compound also has 9 rotatable bonds . The topological polar surface area is 148 Ų .Aplicaciones Científicas De Investigación

Studies on Positive Inotropic Agents

- Researchers synthesized derivatives of (1-piperazinyl)-2(1H)-quinolinone to examine their positive inotropic activities on the canine heart, finding potent activity in some derivatives (Tominaga et al., 1984).

Antipsychotic Drug Research

- OPC-14597, a quinolinone derivative, showed effects on dopamine release in rat striatal slices, suggesting its potential as a novel antipsychotic drug (Yamada et al., 1997).

- Another study focused on the inhibitory effects of OPC-14597 on dopaminergic neurons in the ventral tegmental area (Momiyama et al., 1996).

Palladium-Catalyzed Amination in Phenylpiperazine Synthesis

- The palladium-catalyzed amination method was used for synthesizing a metabolite of Aripiprazole, demonstrating its practical application in the synthesis of complex molecules (Morita et al., 1998).

Serotonin Receptor Research

- Aripiprazole showed potent partial agonism at human 5-HT1A receptors, highlighting its significance in treating symptoms of schizophrenia (Jordan et al., 2002).

Hemopoietic System Effects

- OPC-8212, a quinolinone derivative, was studied for its effects on bone-marrow progenitor cells and peripheral lymphocytes, providing insights into its impact on the hemopoietic system (Busch et al., 2004).

Copper-Catalyzed Synthesis

- Research explored the copper-catalyzed synthesis of oxazino-, thiazino-, and oxazepinoquinazolinones, demonstrating the versatility of these compounds in chemical synthesis (Abele et al., 2012).

Antiproliferative Activity

- A series of quinolinone derivatives were synthesized and evaluated for their antiproliferative activities against human lung tumor cell lines (Shaharyar et al., 2007).

Mecanismo De Acción

Target of Action

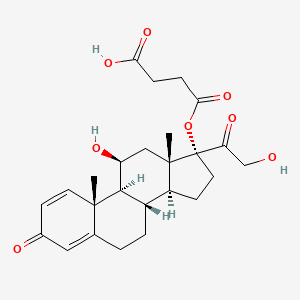

Brexpiprazole S-oxide, also known as DM-3411, primarily targets dopamine D2 receptors and serotonin 5-HT1A receptors . These receptors play a crucial role in regulating mood and behavior. Dopamine D2 receptors are involved in reward, motivation, and motor control, while serotonin 5-HT1A receptors are implicated in mood regulation, anxiety, and cognition .

Mode of Action

Brexpiprazole S-oxide acts as a partial agonist at both dopamine D2 and serotonin 5-HT1A receptors . This means it binds to these receptors and activates them, but to a lesser degree than a full agonist would. It also displays antagonist activity at serotonin 5-HT2A receptors . This unique mechanism of action, termed serotonin-dopamine activity modulation , helps regulate the imbalances of these neurotransmitters in the brain .

Pharmacokinetics

The pharmacokinetics of Brexpiprazole S-oxide involve its absorption, distribution, metabolism, and excretion (ADME). The apparent oral clearance of brexpiprazole after once-daily administration is 19.8 (±11.4) mL/h/kg . The maximum plasma concentration (Cmax) and area under the concentration–time curve (AUC) of brexpiprazole show dose-proportionality . The median time to reach maximum concentration (tmax) and the mean elimination half-life of brexpiprazole are 4–5 and 52–92 hours, respectively, across all doses on day 14 .

Result of Action

The action of Brexpiprazole S-oxide on its targets leads to a range of molecular and cellular effects. By modulating the activity of dopamine D2 and serotonin 5-HT1A receptors, it can help alleviate symptoms such as hallucinations, delusions, disorganized thinking, and negative symptoms associated with conditions like schizophrenia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Brexpiprazole S-oxide. For instance, genetic and environmental factors are correlated with alterations in neurohormonal balance and brain structure that could influence the drug’s effectiveness .

Propiedades

IUPAC Name |

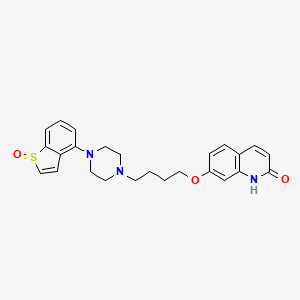

7-[4-[4-(1-oxo-1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O3S/c29-25-9-7-19-6-8-20(18-22(19)26-25)31-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-32(24)30/h3-10,17-18H,1-2,11-16H2,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYXYAVCCLPIPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CS(=O)C5=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191900-51-2 | |

| Record name | DM-3411 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1191900512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DM-3411 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N22UPQ09R0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is DM-3411 formed in the body?

A: DM-3411 is primarily formed through the metabolism of brexpiprazole by specific enzymes in the liver known as CYP3A4 and CYP2D6. [, , ] This metabolic pathway is consistent across different species, including rats, monkeys, and humans. []

Q2: Does DM-3411 contribute to the therapeutic effects of brexpiprazole?

A: While DM-3411 is a major metabolite of brexpiprazole, research suggests it has a lower affinity for D2 receptors compared to brexpiprazole. [] Furthermore, unlike brexpiprazole, DM-3411 was not detected in the brain, indicating that it likely does not directly contribute to the pharmacological effects of brexpiprazole. []

Q3: How do genetic variations in CYP2D6 affect DM-3411 levels?

A: Research shows that individuals carrying certain CYP2D6 gene variants, such as CYP2D62, 9, 10, 14, 17, 29, and *41, exhibit reduced CYP2D6 enzyme activity. [] This reduced activity leads to lower levels of DM-3411 formation from brexpiprazole metabolism. [] This highlights the importance of considering individual genetic variations in CYP2D6 when evaluating brexpiprazole metabolism and potential drug interactions.

Q4: What analytical techniques are used to study DM-3411?

A: Researchers commonly utilize ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to detect and quantify DM-3411 levels in biological samples. [] This highly sensitive and specific technique enables accurate measurement of DM-3411 concentrations, facilitating pharmacokinetic studies and investigations into the impact of CYP2D6 variants on its formation. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-butyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1371521.png)